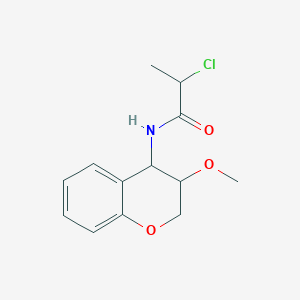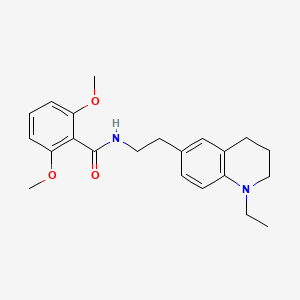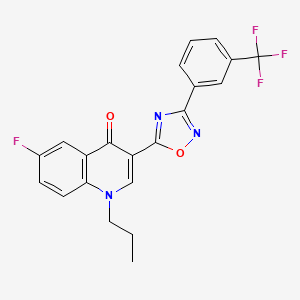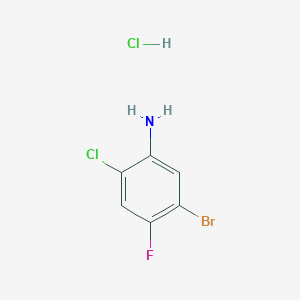![molecular formula C20H14F3N3O B2416152 2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359034-50-6](/img/structure/B2416152.png)
2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as PHTPP . It is a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . The IR spectrum, ν, cm –1: 1600 (C=N), 1077 (C–O–C), 1486 (C=C arom), 958 (HC=CH, trans). 1 H NMR spectrum (DMSO- d6), δ, ppm: 3.57 s (1H), 7.19 d (J = 8.76, 2H), 7.57 d (J = 17.56 Hz, 1H), 7.61 d (J = 17.56 Hz, 1H), 7.75 d (J = 6.00 Hz, 1H), 7.87 d.d (J = 6.00, 7.08 Hz, 1H), 7.69 d (J = 7.08 Hz, 1H), 8.06 d (J = 8.76 Hz, 2H), 8.19 s (1H) .科学的研究の応用
Biological Activity Screening
The compound has been used in the synthesis of new heterocyclic compounds for biological activity screening. The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) was prepared by diazotization of 2-amino-benzimidazole (1) with malononitrile in pyridine .
Antitumor Activity
The compound has shown significant antitumor activity. It was found that compounds 9, 11, 15, 16, 22, 23, 24, and 25 have potent effects on the HepG2 cell line, while compounds 16, 22, and 25 have potent effects on the WI-38 cell line .
Antagonist for Estrogen Receptor β
The compound is a selective antagonist for estrogen receptor β (ERβ), with a selectivity 36 times that of ERα . It reduces FSH-mediated cAMP production by 80% while it has no effect on basal cAMP .
Inhibition of E2-stimulated ERβ Activity
The compound inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity . A high dose of the compound slightly increases class 1 Igf1 mRNA expression, and facilitates the DPN-induced increase in class 1 Igf1 mRNA expression .
Fluorescent Probe for Metal Ions
A newly synthesized compound, Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate (EPFC), which is structurally similar to the compound , has been used as a fluorescent probe for metal ions .
Antimicrobial Evaluation
The compound has been synthesized and characterized for its antimicrobial properties .
作用機序
Target of Action
Similar compounds have been shown to interact with proteins such asATF4 and NF-kB . These proteins play crucial roles in cellular processes such as inflammation and stress response.
Mode of Action
It’s suggested that the compound may exert its effects through theinhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway . This suggests that the compound could interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested to inhibit ER stress , a condition that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum . The compound also appears to inhibit the NF-kB inflammatory pathway , which plays a key role in immune response to infection .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), ultimately affecting its bioavailability.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
将来の方向性
特性
IUPAC Name |
2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)16-8-4-5-14(11-16)13-25-9-10-26-18(19(25)27)12-17(24-26)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOJDCMDQPDNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2416074.png)
![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)


![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)